molecular formula C16H14F2N2O5 B066049 Ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 167888-36-0

Ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B066049
CAS RN: 167888-36-0
M. Wt: 352.29 g/mol
InChI Key: LRAWRQGOTUZZGS-UHFFFAOYSA-N
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Description

Ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound with the molecular formula C16H15F2NO4 . It is a derivative of quinoline, which is a class of organic compounds that are widely used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound involves a three-membered cyclopropyl ring attached to a quinoline ring system . The dihedral angle between the cyclopropyl and quinoline rings is 64.3 degrees . In the crystal structure, intermolecular C—H…O hydrogen bonds link the molecules, forming a column running along .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 323.29 . Its empirical formula is C16H15F2NO4 . The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

properties

IUPAC Name

ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitro-4-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O5/c1-3-25-16(22)9-6-19(8-4-5-8)13-7(2)11(17)12(18)14(20(23)24)10(13)15(9)21/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAWRQGOTUZZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C(=C2C1=O)[N+](=O)[O-])F)F)C)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444194
Record name Ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate

CAS RN

167888-36-0
Record name Ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 27.1 g of ethyl 3-cyclopropylamino-2-(2,4,5-trifluoro-3-methyl-6-nitrobenzoyl)acrylate in 270 ml of dioxane, 3.2 g of 60% sodium hydride was added, and then stirring was continued for 1 hour at room temperature. Water (300 ml) was added to the reaction mixture, and then the crystals precipitated were collected by filtration to obtain 19.5 g of colorless crystals. The crystals were. recrystallized from N,N-dimethylformamide to colorless needles, m.p. 260°-263° C.
Name
ethyl 3-cyclopropylamino-2-(2,4,5-trifluoro-3-methyl-6-nitrobenzoyl)acrylate
Quantity
27.1 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 10.0 g of ethyl 3-cyclopropylamino-2-(2,4,5-trifluoro-3-methyl-6-nitrobenzoyl)acrylate and 0.1 g of 18-crown-6-ether in 100 ml of tetrahydrofuran, 8.04 g of potassium carbonate was added, and then the mixture was stirred at room temperature for 23 hours. The deposited crystals were collected by filtration and washed with tetrahydrofuran, water and acetone to give 8.56 g of the desired compound. Recrystallization from N,N-dimethylformamide gave colorless needles, which were identified as the compound of Example 5.
Name
ethyl 3-cyclopropylamino-2-(2,4,5-trifluoro-3-methyl-6-nitrobenzoyl)acrylate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.04 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

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